Bisindolylmaleimide II Bisindolylmaleimide II Potent, selective ATP-competitive PKC inhibitor (IC50 values are 0.01, 0.75 and 2 μM for PKC, phosphorylase kinase and PKA respectively). Potent noncompetitive nAChR antagonist (IC50 = 0.03 μM, catecholamine secretion in nicotine-stimulated PC-12 cells). Shows more potent antinicotinic effects than Bisindolylmaleimide IV and V. Induces apoptosis and shows antiproliferative effects.
Bisindolylmaleimide II (BIM II) is a general inhibitor of all protein kinase C (PKC) subtypes with structural similarity to the nonspecific PKC inhibitor staurosporine. At 10 μM, BIM II inhibits 98% of PKCα kinase activity. Additionally, it inhibits PDK1 (IC50 = 14 μM), an important kinase in the insulin signaling pathway, and PKA (IC50 = 2.94 μM). Studies of structure-activity relationships of BIM II in complex with PDK1 and PKA kinase binding domains has led to useful insights into kinase/ligand binding for the rational design of inhibitors as potential therapeutic agents.
Protein kinase C (PKC) inhibitor. Binds with reversed orientation to protein kinase A (PKA).
Potent, ATP-competitive protein kinase C (PKC) inhibitor (IC50 = 0.01 μM). Displays selectivity for PKC over protein kinase A (PKA) and phosphorylase kinase (PK) (IC50 values are 0.75 and 2μM for PK and PKA respectively). Also displays potent, noncompetitive antagonism at nicotinic cholinergic receptors (IC50 ~ 0.03 μM for inhibition of catecholamine secretion in nicotine-stimulated PC-12 cells).
Brand Name: Vulcanchem
CAS No.: 137592-45-1
VCID: VC0004821
InChI: InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33)
SMILES: CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Molecular Formula: C27H26N4O2
Molecular Weight: 438.5 g/mol

Bisindolylmaleimide II

CAS No.: 137592-45-1

Cat. No.: VC0004821

Molecular Formula: C27H26N4O2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Bisindolylmaleimide II - 137592-45-1

Specification

Description Potent, selective ATP-competitive PKC inhibitor (IC50 values are 0.01, 0.75 and 2 μM for PKC, phosphorylase kinase and PKA respectively). Potent noncompetitive nAChR antagonist (IC50 = 0.03 μM, catecholamine secretion in nicotine-stimulated PC-12 cells). Shows more potent antinicotinic effects than Bisindolylmaleimide IV and V. Induces apoptosis and shows antiproliferative effects.
Bisindolylmaleimide II (BIM II) is a general inhibitor of all protein kinase C (PKC) subtypes with structural similarity to the nonspecific PKC inhibitor staurosporine. At 10 μM, BIM II inhibits 98% of PKCα kinase activity. Additionally, it inhibits PDK1 (IC50 = 14 μM), an important kinase in the insulin signaling pathway, and PKA (IC50 = 2.94 μM). Studies of structure-activity relationships of BIM II in complex with PDK1 and PKA kinase binding domains has led to useful insights into kinase/ligand binding for the rational design of inhibitors as potential therapeutic agents.
Protein kinase C (PKC) inhibitor. Binds with reversed orientation to protein kinase A (PKA).
Potent, ATP-competitive protein kinase C (PKC) inhibitor (IC50 = 0.01 μM). Displays selectivity for PKC over protein kinase A (PKA) and phosphorylase kinase (PK) (IC50 values are 0.75 and 2μM for PK and PKA respectively). Also displays potent, noncompetitive antagonism at nicotinic cholinergic receptors (IC50 ~ 0.03 μM for inhibition of catecholamine secretion in nicotine-stimulated PC-12 cells).
CAS No. 137592-45-1
Molecular Formula C27H26N4O2
Molecular Weight 438.5 g/mol
IUPAC Name 3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione
Standard InChI InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33)
Standard InChI Key LBFDERUQORUFIN-UHFFFAOYSA-N
SMILES CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Canonical SMILES CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Appearance Assay:≥97% (isomer mixture)A crystalline solid

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